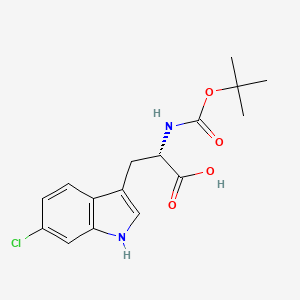

L-N-Boc-6-chlorotryptophan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-N-Boc-6-chlorotryptophan (L-N-Boc-CTP) is an important synthetic molecule used in research laboratories for a variety of applications. It is a derivative of the natural amino acid tryptophan, and is used in the synthesis of peptides and proteins. L-N-Boc-CTP is also used in the study of biochemical and physiological effects, as well as in the development of new drugs and therapies.

科学的研究の応用

Enantioselective Synthesis

L-N-Boc-6-chlorotryptophan is used as a precursor for several bioactive compounds in medicinal chemistry. Its enantioselective synthesis involves condensing 6-chloroindole with racemic N-acetylserine, followed by enzymatic hydrolysis. This process's efficiency and optical purity are examined using high-performance liquid chromatography, making it significant in synthesizing chiral compounds (Fukushima et al., 2015).

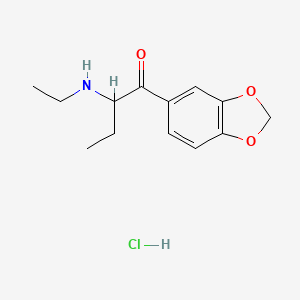

Metabolic Pathways in Neurology

6-Chlorotryptophan plays a role in the metabolism of l-tryptophan to neuroactive kynurenine pathway metabolites. Its use can alter the synthesis of these metabolites, providing insights into neurological diseases and potentially offering avenues for therapeutic intervention (Naritsin et al., 1995).

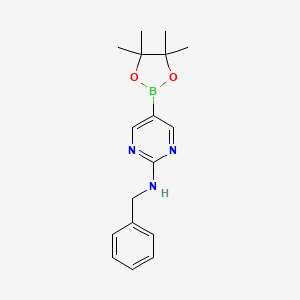

Modular Synthesis of Tryptophan Derivatives

It is used in the modular synthesis of various aryl-substituted tryptophan derivatives. The process involves enzymatic halogenation followed by chemocatalytic Suzuki–Miyaura cross-coupling reactions. This approach is pivotal in synthesizing compounds for peptide or peptidomimetic synthesis (Frese et al., 2016).

Role in Biocatalytic Reactions

L-N-Boc-6-chlorotryptophan is used in biocatalytic reactions, particularly in the context of green chemistry. Its involvement in regioselective aryl halide synthesis under benign conditions highlights its potential in environmentally friendly synthetic processes (Lingkon & Bellizzi, 2020).

Drug Delivery Applications

Its derivatives are explored in drug delivery applications, particularly in the synthesis of amphiphilic copolymers. These polymers have potential in controlled drug release and stabilization, emphasizing the compound's relevance in pharmaceutical development (Voda et al., 2016).

作用機序

Target of Action

It is known that chlorinated tryptophan derivatives can inhibit the enzyme activity of indoleamine 2,3-dioxygenase (ido) . Therefore, it is possible that L-N-Boc-6-chlorotryptophan may also target IDO or similar enzymes.

Mode of Action

A study on the chlorination of tryptophan catalyzed by tryptophan 7-halogenase provides some insights . The enzyme catalyzes the chlorination of free tryptophan to 7-chlorotryptophan, which is the first step in the antibiotic pyrrolnitrin biosynthesis . It is possible that L-N-Boc-6-chlorotryptophan may interact with its targets in a similar manner.

特性

IUPAC Name |

(2S)-3-(6-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUZGOVYNVWFFN-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680989 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-6-chloro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-N-Boc-6-chlorotryptophan | |

CAS RN |

1234875-52-5 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-6-chloro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。